Home > Products > Screening Compounds P16978 > 3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide
3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide -

3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide

Catalog Number: EVT-5055992
CAS Number:
Molecular Formula: C23H27N5O2
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide is a compound identified in the process of discovering new selective serotonin one F receptor agonists (SSOFRA). [] SSOFRAs are a class of compounds that exhibit high affinity and selectivity for the 5-HT1F receptor, a subtype of serotonin receptors found in the brain. [] While its predecessor, 5-(4′-fluorobenz-amido)-3-(N-methyl-piperidin-4-yl)-1H-indole, showed promise in migraine treatment, it lacked selectivity over other serotonin receptor subtypes, particularly 5-HT1A. [] 3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide distinguishes itself by demonstrating over 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors. [] This improved selectivity makes it a potentially valuable tool in scientific research for further investigating the specific roles and functions of the 5-HT1F receptor. []

Applications

One of the primary applications of 3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide identified in the research is its use in quantitative whole-body autoradiography studies in rats. [] This technique involves using radiolabeled compounds, like the carbon-14-labeled isotopomer of 3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide, to visualize and quantify the distribution of target receptors or molecules within tissues and organs. [] By utilizing this technique with 3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide, researchers can gain valuable insights into the localization and density of 5-HT1F receptors in different regions of the rat brain and other tissues. [] This information is crucial for understanding the physiological and pharmacological roles of this receptor subtype and its potential involvement in various biological processes.

Sumatriptan

  • Relevance: While not a direct structural analog, sumatriptan serves as a reference point for the development of more selective serotonin agonists, such as 3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide, aiming to treat migraine with improved safety profiles. []

5-(4′-Fluorobenzamido)-3-(N-methyl-piperidin-4-yl)-1H-indole

  • Compound Description: This compound (2), a Selective Serotonin One F Receptor Agonist (SSOFRA), has shown clinical efficacy in treating migraines. Despite its high affinity for the 5-HT1F receptor and good selectivity over 5-HT1B and 5-HT1D receptors, it displays considerable affinity for the 5-HT1A receptor. []
  • Relevance: This compound represents an earlier generation SSOFRA compared to 3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide. The development of the target compound aimed to achieve superior selectivity for the 5-HT1F receptor and minimize off-target effects. []

Papaverine

  • Compound Description: Papaverine [1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline] acts as a dual inhibitor of cAMP and cGMP phosphodiesterase 10A (PDE10A). It has shown promising preclinical results in mitigating positive symptoms of schizophrenia, such as apomorphine-induced climbing, conditioned avoidance responding, and deficits in prepulse inhibition. Additionally, it has shown some efficacy in improving social behavior and object recognition, potentially addressing negative symptoms and cognitive deficits. [, ]
  • Relevance: Although structurally distinct from 3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide, papaverine highlights the therapeutic potential of targeting specific receptors or enzymes within the central nervous system. The studies on papaverine emphasize the importance of exploring compounds for their ability to modulate dopaminergic and glutamatergic signaling, pathways potentially relevant to the mechanism of action of 3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide as well. [, ]

MP-10

  • Compound Description: MP-10 [2-{[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline] is a potent and selective PDE10A inhibitor, structurally similar to TP-10. Like papaverine, it demonstrates efficacy in preclinical models of schizophrenia, reducing positive symptoms like apomorphine-induced climbing, conditioned avoidance responding, and prepulse inhibition deficits. It also shows some potential in improving social behavior. [, ]
  • Relevance: Although structurally different from 3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide, MP-10, along with papaverine, emphasizes the potential of PDE10A inhibition as a therapeutic strategy for schizophrenia. These compounds provide valuable insights into the pharmacological effects of modulating PDE10A activity and its downstream consequences on dopaminergic and glutamatergic signaling, which might be relevant in understanding the actions of 3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide. [, ]

TP-10

  • Compound Description: TP-10 [2-{4-[pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]-phenoxymethyl}-quinoline] is a potent and highly selective PDE10A inhibitor (IC50 = 0.3 nM) showing more than 3000-fold selectivity over other PDE enzymes. It has demonstrated efficacy in preclinical models of schizophrenia, decreasing phencyclidine and amphetamine-induced hyperactivity, inhibiting conditioned avoidance responding in rats, and reducing an amphetamine-induced deficit in auditory gating. TP-10 also exhibited a relatively low catalepsy risk, suggesting a potentially favorable extrapyramidal side effect profile in humans. []
  • Relevance: While structurally distinct from 3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide, TP-10's preclinical profile supports the potential of PDE10A inhibition as a therapeutic approach for schizophrenia, particularly for its positive symptoms. TP-10's ability to improve auditory gating deficits, considered a schizophrenia endophenotype, further strengthens the therapeutic relevance of PDE10A modulation. Although structurally different, the research on TP-10 underscores the significance of examining the effects of compounds like 3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide on dopaminergic and glutamatergic pathways, as these are implicated in the pathophysiology of schizophrenia. []

Properties

Product Name

3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide

IUPAC Name

3-phenoxy-N-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]propanamide

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C23H27N5O2/c29-23(12-17-30-21-7-2-1-3-8-21)26-22-9-14-25-28(22)20-10-15-27(16-11-20)18-19-6-4-5-13-24-19/h1-9,13-14,20H,10-12,15-18H2,(H,26,29)

InChI Key

UMIRTOXBHHQVKV-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C(=CC=N2)NC(=O)CCOC3=CC=CC=C3)CC4=CC=CC=N4

Canonical SMILES

C1CN(CCC1N2C(=CC=N2)NC(=O)CCOC3=CC=CC=C3)CC4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.